N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that features a piperidine ring, a benzyl group, and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the piperidine ring, a common motif in many bioactive molecules, and the triazole ring, known for its stability and biological activity, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-(piperidin-1-yl)benzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl carboxamide to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored .
Chemical Reactions Analysis
Types of Reactions
N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include piperidinone derivatives, dihydrotriazole derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors and enzymes, modulating their activity. The triazole ring can form stable complexes with metal ions, which can be exploited in various catalytic processes. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(piperidin-1-yl)benzylidene)benzenesulfonohydrazide
- N-(piperidine-4-yl)benzamide derivatives
- 4-(piperidin-1-yl)pyridine derivatives
Uniqueness
N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two moieties in a single molecule allows for a wide range of interactions with biological targets and enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(14-11-17-19-18-14)16-10-12-4-6-13(7-5-12)20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,16,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWBEDIPAGZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=NNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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